2-Pyrimidinamine, 4,6-difluoro-N-propyl-
Description
2-Pyrimidinamine, 4,6-difluoro-N-propyl- (molecular formula C₇H₁₀F₂N₃, molecular weight 174.18 g/mol) is a pyrimidine derivative featuring a fluorine atom at positions 4 and 6 of the aromatic ring and a propyl group attached to the amino nitrogen at position 2.
Properties
CAS No. |
130866-82-9 |
|---|---|
Molecular Formula |
C7H9F2N3 |
Molecular Weight |
173.16 g/mol |
IUPAC Name |
4,6-difluoro-N-propylpyrimidin-2-amine |
InChI |
InChI=1S/C7H9F2N3/c1-2-3-10-7-11-5(8)4-6(9)12-7/h4H,2-3H2,1H3,(H,10,11,12) |
InChI Key |
ZHCKTFLFPMGSDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=CC(=N1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrimidinamine Derivatives
Structural and Functional Differences
The table below highlights key structural variations and inferred properties of 4,6-difluoro-N-propyl-2-pyrimidinamine compared to analogous compounds:
Key Observations:
Substituent Effects: Fluorine vs. In contrast, methyl groups (pyrimethanil) enhance lipophilicity, aiding membrane penetration, while chlorine (2-amino-4,6-dichloropyrimidine) provides reactive sites for further chemical modifications . N-Substituent: The N-propyl group in the target compound may reduce environmental persistence compared to phenyl-substituted analogs (e.g., cyprodinil), as alkyl chains are more susceptible to oxidative degradation than aromatic rings .
Biological Activity: Pyrimethanil and cyprodinil inhibit methionine biosynthesis in fungi, a mechanism likely shared by fluorinated analogs due to structural conservation . However, fluorine’s stronger electron-withdrawing nature might alter binding kinetics or target specificity.
Environmental and Toxicological Profiles: Pyrimethanil degrades to 2-amino-4,6-dimethylpyrimidine, a compound detected in environmental samples . The target compound’s fluorine substituents may resist hydrolysis, increasing persistence, though this requires validation. Neurotoxicity observed in zebrafish exposed to pyrimidino bithiophene pesticides (e.g., compound A6 ) underscores the need for toxicity studies on fluorinated pyrimidinamines.
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